molecular formula C21H40O3 B072195 Propylene glycol monooleate CAS No. 1330-80-9

Propylene glycol monooleate

Cat. No. B072195
CAS RN: 1330-80-9
M. Wt: 340.5 g/mol
InChI Key: ZVTDEEBSWIQAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylene glycol monooleate is a chemical compound that is part of the larger family of propylene glycol esters. It is a colorless, odorless, and slightly sweet-tasting liquid . As a humectant, emollient, and preservative, propylene glycol holds moisture while preventing mold in certain medicines, cosmetics, and foods .


Synthesis Analysis

The synthesis of propylene glycol involves the hydrogenolysis of glycerol in a continuous down-flow fixed-bed reactor with a 60% Cu/Al2O3 catalyst . The routes of main, intermediate, and by-products formation were proposed .


Molecular Structure Analysis

The molecular structure of propylene glycol monooleate is represented by the molecular formula C21H40O3 . The exact mass of the molecule is 340.29774513 g/mol .


Chemical Reactions Analysis

The production of propylene glycol involves the hydrogenolysis of glycerol . The reaction mechanism and the effect of reaction parameters such as temperature, catalyst loading, hydrogen pressure, and glycerol concentration have been studied .


Physical And Chemical Properties Analysis

Propylene glycol monooleate has a molecular weight of 340.5 g/mol . It has a high aqueous solubility, low octanol-water partition coefficients (Kow), and bioconcentration factor values of <10, which indicate they are unlikely to accumulate in aquatic food chains .

Future Directions

There is a need to develop alternative and renewable propylene glycol production routes . The technology readiness level of different production pathways were outlined as well as the challenges and future direction of propylene glycol production from glycerol and other renewable feedstocks .

properties

IUPAC Name

2-hydroxypropyl octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h10-11,20,22H,3-9,12-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTDEEBSWIQAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859624
Record name 2-Hydroxypropyl octadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Propylene glycol monooleate

CAS RN

1330-80-9
Record name 9-Octadecenoic acid (9Z)-, monoester with 1,2-propanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propylene glycol monooleate
Reactant of Route 2
Reactant of Route 2
Propylene glycol monooleate
Reactant of Route 3
Reactant of Route 3
Propylene glycol monooleate
Reactant of Route 4
Reactant of Route 4
Propylene glycol monooleate
Reactant of Route 5
Reactant of Route 5
Propylene glycol monooleate
Reactant of Route 6
Reactant of Route 6
Propylene glycol monooleate

Q & A

Q1: What makes Propylene Glycol Monooleate a suitable candidate for enzymatic synthesis, and how does the enzyme's structure influence this process?

A1: Propylene Glycol Monooleate can be effectively synthesized using immobilized SMG1-F278N lipase, a type of mono- and diacylglycerol lipase. [] This enzyme exhibits selectivity towards 1,3-Propylene Glycol over 1,2-Propylene Glycol, a preference attributed to the superior binding affinity of 1,3-Propylene Glycol within the enzyme's active pocket. [] Molecular docking simulations support this observation, revealing a more favorable interaction between 1,3-Propylene Glycol and the catalytic site of SMG1-F278N. [] This research highlights the importance of enzyme-substrate interactions in achieving efficient and selective biocatalytic synthesis.

Q2: Beyond its use in enzymatic synthesis, what other applications does Propylene Glycol Monooleate have, and what properties make it suitable for these applications?

A2: Propylene Glycol Monooleate finds application as an additive in anti-aging emulsion coatings designed for exterior walls. [] This application leverages its properties to enhance the coating's performance and durability. [] While the specific contributions of Propylene Glycol Monooleate are not explicitly detailed in the provided research, its presence contributes to the overall improvement in the coating's weather resistance, water resistance, alkali resistance, and toughness. [] This highlights its versatility as an additive for enhancing material properties in specific applications.

Q3: What insights can be gained from analyzing the chemical composition of extracts containing Propylene Glycol Monooleate?

A3: Analysis of a methanol fraction obtained through slow pyrolysis of date seeds, which contained Propylene Glycol Monooleate alongside other compounds like stigmast-5-en-3-ol and guanosine, revealed a diverse range of phytochemicals. [] The presence of these bioactive compounds suggests potential applications of such extracts in various medicinal fields, including anti-inflammatory, antioxidant, cardiovascular, anticancer, and immunosuppressant activities. [] This highlights the potential of exploring natural sources and extraction techniques for obtaining valuable compounds like Propylene Glycol Monooleate, potentially leading to the discovery of new bioactive agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.